molecular formula C15H17FN2O4S B6750903 2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide

Cat. No.: B6750903
M. Wt: 340.4 g/mol
InChI Key: MGXDEOWQJVBTDB-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide is a chemical compound with a complex structure that includes a fluorophenoxy group, a hydroxypropyl group, and a pyridine sulfonamide moiety

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O4S/c1-18(10-3-11-19)23(20,21)14-4-2-9-17-15(14)22-13-7-5-12(16)6-8-13/h2,4-9,19H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXDEOWQJVBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCO)S(=O)(=O)C1=C(N=CC=C1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate halogenated compound to form the fluorophenoxy intermediate.

    Preparation of the Pyridine Sulfonamide: The pyridine sulfonamide moiety is synthesized by reacting pyridine with a sulfonyl chloride in the presence of a base.

    Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the pyridine sulfonamide in the presence of a suitable catalyst and under controlled reaction conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorophenoxy group.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide
  • 2-(4-bromophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide
  • 2-(4-methylphenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide

Uniqueness

2-(4-fluorophenoxy)-N-(3-hydroxypropyl)-N-methylpyridine-3-sulfonamide is unique due to the presence of the fluorophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

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